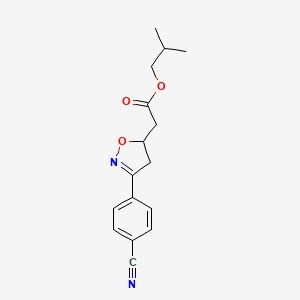
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester
Descripción general
Descripción
5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester: is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a cyanophenyl group attached to the isoxazoline ring, and an isobutyl ester group attached to the acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester typically involves the following steps:
Formation of Isoxazoline Ring: The isoxazoline ring can be synthesized through a cycloaddition reaction between nitrile oxides and alkenes.
Introduction of Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable cyanophenyl halide reacts with the isoxazoline intermediate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazoline ring, leading to the formation of isoxazole derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.
Substitution: The cyanophenyl group can participate in various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products:
Oxidation: Isoxazole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated cyanophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Due to its structural features, it may be explored for potential pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry:
Materials Science: The compound can be used in the development of new materials, such as polymers or liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester involves its interaction with specific molecular targets. For instance, if used in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The isoxazoline ring and cyanophenyl group are crucial for binding to these targets, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the isoxazole core but differs in the substituents, which can lead to different chemical and biological properties.
3(5)-Substituted Pyrazoles: These compounds have a similar heterocyclic structure but with different nitrogen positioning, affecting their reactivity and applications.
Uniqueness:
Structural Features: The combination of the isoxazoline ring, cyanophenyl group, and isobutyl ester makes 5-Isoxazoleaceticacid,3-(4-cyanophenyl)-4,5-dihydro-,2-methylpropylester unique in its class.
Reactivity: Its specific functional groups allow for a wide range of chemical reactions, making it versatile for various applications.
Propiedades
Fórmula molecular |
C16H18N2O3 |
|---|---|
Peso molecular |
286.33 g/mol |
Nombre IUPAC |
2-methylpropyl 2-[3-(4-cyanophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C16H18N2O3/c1-11(2)10-20-16(19)8-14-7-15(18-21-14)13-5-3-12(9-17)4-6-13/h3-6,11,14H,7-8,10H2,1-2H3 |
Clave InChI |
LVORKPIKLMGBBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
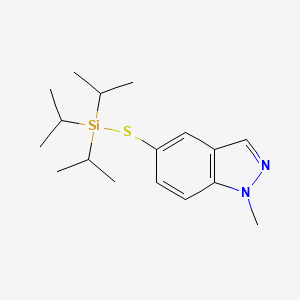
![8-Fluoro-2-(3-piperidin-1-ylpropyl)-1,3,4,5-tetrahydrobenzo[c][1,6]naphthyridin-6-one](/img/structure/B8343875.png)
![Bicyclo[2.2.1]heptane-1,2-diol](/img/structure/B8343884.png)
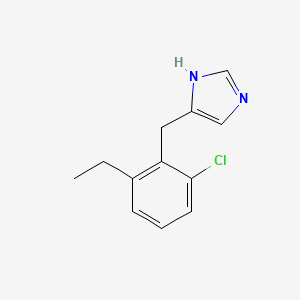
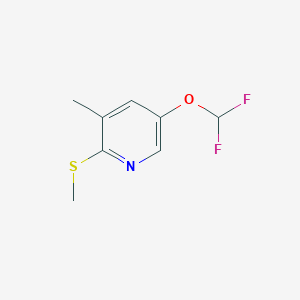
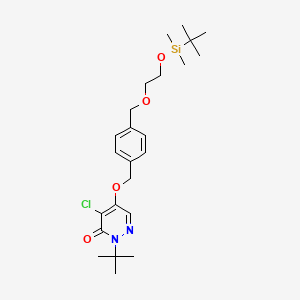
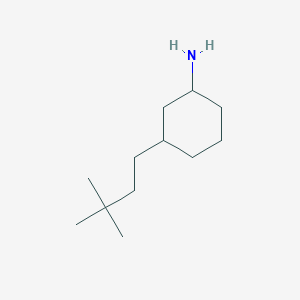
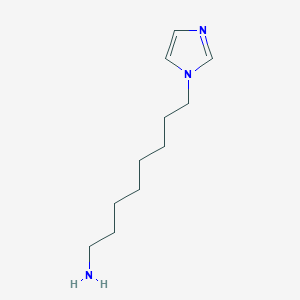
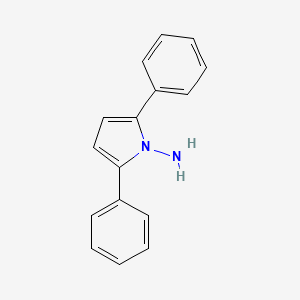
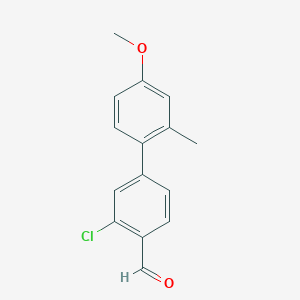
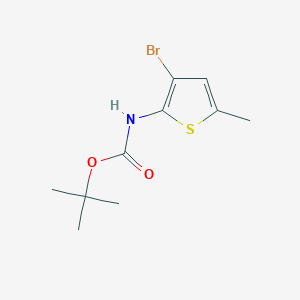
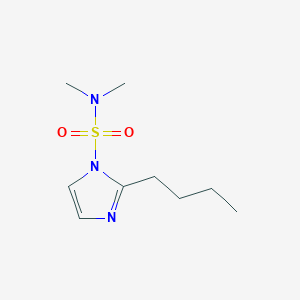
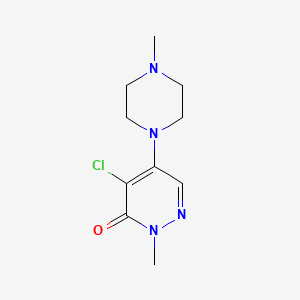
![2-[4-(2,5-Difluorophenoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8343974.png)
